![molecular formula C8H5F2N B1589105 2,4-Difluoro-3-methylbenzonitrile CAS No. 847502-87-8](/img/structure/B1589105.png)
2,4-Difluoro-3-methylbenzonitrile
Overview
Description
2,4-Difluoro-3-methylbenzonitrile: is an organic compound with the chemical formula C8H5F2N . It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile core. This compound is a colorless solid and is known for its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4-Difluoro-3-methylbenzonitrile involves the reaction of 2,4-difluorotoluene with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as halogenation, nitration, and subsequent purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,4-Difluoro-3-methylbenzonitrile can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
Applications in Medicinal Chemistry
2,4-Difluoro-3-methylbenzonitrile has been investigated for its potential as a pharmacological agent. Its structural characteristics make it a suitable candidate for the development of new drugs targeting various diseases.
Case Studies
- Antiparasitic Activity : Research has indicated that derivatives of 2,4-difluorobenzonitrile compounds exhibit potent activity against Trypanosoma species, which are responsible for diseases such as African sleeping sickness and Chagas disease. A study highlighted that specific analogs demonstrated significant efficacy in vitro and in vivo against T. brucei and T. congolense, suggesting potential for veterinary applications in livestock infected with these parasites .
- Inhibition Studies : The compound has been used as a starting point for synthesizing inhibitors that target glycogen synthase kinase-3 (GSK3), which is implicated in several diseases including cancer and neurodegenerative disorders. The modification of the difluoro group has shown to enhance the biological activity of the resulting compounds .
Applications in Agrochemicals
The compound's properties make it a candidate for developing herbicides and pesticides. Its ability to interact with plant growth regulators can be leveraged to create effective agricultural chemicals.
Research Insights
- Herbicidal Activity : Studies have indicated that compounds similar to this compound can disrupt the growth of certain weeds by inhibiting specific metabolic pathways. This application is particularly relevant in the context of sustainable agriculture where selective herbicides are needed to minimize crop damage while effectively controlling weed populations .
Applications in Material Science
In material science, this compound can be utilized as a building block for synthesizing advanced materials with specific properties.
Examples of Use
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its fluorinated structure contributes to the overall durability of the materials produced .
- Coatings and Films : Due to its hydrophobic nature, derivatives of this compound are explored for use in protective coatings that require resistance to moisture and chemicals .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methylbenzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its nitrile group can interact with nucleophiles, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
- 2,4-Difluorobenzonitrile
- 3,4-Difluorobenzonitrile
- 2,6-Difluorobenzonitrile
Comparison: 2,4-Difluoro-3-methylbenzonitrile is unique due to the presence of both fluorine atoms and a methyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The methyl group also influences the compound’s steric and electronic characteristics, making it a valuable intermediate in various chemical syntheses .
Biological Activity
2,4-Difluoro-3-methylbenzonitrile (CAS No. 847502-87-8) is an aromatic compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms, a methyl group, and a cyano group. Its molecular formula is , with a molecular weight of approximately 155.13 g/mol. The presence of fluorine atoms significantly influences its physical and chemical properties, enhancing its potential biological activity.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 155.13 g/mol |
Solubility | Soluble in organic solvents |
Toxicity | Acute toxicity; irritant |
The specific arrangement of functional groups in this compound optimizes its biological activity while maintaining a balance between hydrophobicity and reactivity, making it a valuable candidate for medicinal chemistry research.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors relevant to pharmacological effects. The fluorine atoms enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability and efficacy in therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including resistant strains. This suggests potential applications in treating infections.
Anticancer Activity
Analogous compounds have shown significant anticancer properties. For instance, studies indicate that certain derivatives can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations into the specific anticancer effects of this compound are warranted.
Case Studies
-
Antimicrobial Testing :
- A study evaluating the antimicrobial efficacy of related compounds found that those with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights their potential as novel antimicrobial agents.
-
Anticancer Efficacy :
- Research on quinazoline derivatives indicated that modifications similar to those present in this compound resulted in enhanced cytotoxicity against breast cancer cell lines (e.g., MCF7) compared to standard chemotherapeutics.
Properties
IUPAC Name |
2,4-difluoro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNHZCHETSTMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462910 | |
Record name | 2,4-Difluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847502-87-8 | |
Record name | 2,4-Difluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 847502-87-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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